molecular formula C14H17N3O2S B7530753 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone

Cat. No. B7530753
M. Wt: 291.37 g/mol
InChI Key: AWURDJDOXQHWFH-UHFFFAOYSA-N
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Description

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone is a chemical compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone involves the inhibition of the activity of PKC and CDK5 enzymes. This inhibition results in the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone have been extensively studied. It has been found to exhibit potent anti-proliferative and anti-inflammatory effects in various cell lines. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for the development of anti-cancer agents.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone in lab experiments include its potent inhibitory activity against PKC and CDK5 enzymes, its ability to induce apoptosis in cancer cells, and its potential applications in the development of therapeutic agents for various diseases. The limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone. These include the development of novel therapeutic agents for various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Further studies are also needed to determine its safety and efficacy in vivo and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, the potential of this compound as a tool for studying the role of PKC and CDK5 enzymes in various cellular processes should be explored.

Synthesis Methods

The synthesis of 1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone involves the reaction between 3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidine and 2-bromo-1-(thiophen-3-yl)ethanone in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures.

Scientific Research Applications

1-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent and selective inhibitory activity against certain enzymes such as protein kinase C (PKC) and cyclin-dependent kinase 5 (CDK5). These enzymes are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis, making them potential targets for the development of therapeutic agents for various diseases.

properties

IUPAC Name

1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-10-15-14(19-16-10)12-3-2-5-17(8-12)13(18)7-11-4-6-20-9-11/h4,6,9,12H,2-3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWURDJDOXQHWFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CCCN(C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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